(3R)-2-oxopyrrolidine-3-carboxylicacid
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Overview
Description
(3R)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound, also known as a derivative of pyrrolidine, features a ketone group at the second position and a carboxylic acid group at the third position, with the R-configuration at the chiral center. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from Pyrrolidine: One common method involves the oxidation of pyrrolidine to introduce the ketone functionality. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to prevent over-oxidation.
Asymmetric Synthesis: Enantioselective synthesis can be performed using chiral catalysts or auxiliaries to ensure the desired (3R)-configuration. For example, asymmetric hydrogenation of a suitable precursor using a chiral rhodium or ruthenium catalyst can yield (3R)-2-oxopyrrolidine-3-carboxylic acid with high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of (3R)-2-oxopyrrolidine-3-carboxylic acid often involves large-scale oxidation reactions using environmentally friendly oxidants and catalysts. Continuous flow reactors may be employed to enhance efficiency and control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives, although care must be taken to avoid breaking the pyrrolidine ring.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of (3R)-3-hydroxypyrrolidine-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents include alcohols (for esterification) and amines (for amidation).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Chiral rhodium or ruthenium complexes for asymmetric synthesis
Major Products
(3R)-3-hydroxypyrrolidine-2-carboxylic acid: Formed by reduction of the ketone group.
Esters and Amides: Formed by substitution reactions involving the carboxylic acid group.
Scientific Research Applications
Chemistry
In organic synthesis, (3R)-2-oxopyrrolidine-3-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its derivatives are often explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, (3R)-2-oxopyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
The compound finds applications in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty materials.
Mechanism of Action
The biological activity of (3R)-2-oxopyrrolidine-3-carboxylic acid and its derivatives often involves interaction with specific enzymes or receptors. The ketone and carboxylic acid functionalities allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
(3S)-2-oxopyrrolidine-3-carboxylic acid: The enantiomer of the compound, with the S-configuration at the chiral center.
2-oxopyrrolidine-3-carboxylic acid: Without specification of the chiral center, this refers to the racemic mixture of both enantiomers.
3-hydroxypyrrolidine-2-carboxylic acid: A reduced form of the compound, where the ketone group is converted to a hydroxyl group.
Uniqueness
The (3R)-configuration of 2-oxopyrrolidine-3-carboxylic acid imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its (3S)-enantiomer and other related compounds, which may exhibit different biological activities and chemical behaviors.
Properties
IUPAC Name |
(3R)-2-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCENXKIPSQSA-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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